1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid
Overview
Description
1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid is a synthetic organic compound belonging to the benzimidazole family This compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a carboxylic acid functional group attached to the benzimidazole core
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause eye irritation and may cause respiratory irritation . The precautionary statements are P261;P271;P280, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound belongs to the class of benzimidazoles, which are known to interact with a variety of biological targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzymes or modulation of receptors .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or its esters, under acidic conditions.
Introduction of Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the isopropyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted benzimidazole derivatives with new functional groups.
Scientific Research Applications
1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in biological research to study its interactions with various biomolecules and its effects on cellular processes.
Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
2-(Trifluoromethyl)-1h-benzimidazole-5-carboxylic acid: Lacks the isopropyl group, which may influence its biological activity and interactions.
1-Isopropyl-1h-benzimidazole-5-carboxylic acid: Lacks the trifluoromethyl group, which may reduce its lipophilicity and membrane permeability.
Uniqueness: 1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the trifluoromethyl and carboxylic acid groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-6(2)17-9-4-3-7(10(18)19)5-8(9)16-11(17)12(13,14)15/h3-6H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTNGRMQJZPRNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379464 | |
Record name | 1-(Propan-2-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-42-2 | |
Record name | 1-(Propan-2-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 306935-42-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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